molecular formula C15H13N5O2S B12028268 4-((4-Hydroxy-3-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 497823-76-4

4-((4-Hydroxy-3-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12028268
CAS No.: 497823-76-4
M. Wt: 327.4 g/mol
InChI Key: CGONAPCVVKNSPB-RQZCQDPDSA-N
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Description

4-((4-Hydroxy-3-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a pyridine moiety, and a benzylidene group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 4-((4-Hydroxy-3-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-thione under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity.

Chemical Reactions Analysis

4-((4-Hydroxy-3-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-((4-Hydroxy-3-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((4-Hydroxy-3-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

4-((4-Hydroxy-3-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione can be compared with other similar compounds, such as:

  • 4-((4-Hydroxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((4-Methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione

These compounds share structural similarities but differ in the presence of specific functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse range of applications and potential therapeutic benefits.

Properties

CAS No.

497823-76-4

Molecular Formula

C15H13N5O2S

Molecular Weight

327.4 g/mol

IUPAC Name

4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N5O2S/c1-22-13-8-10(5-6-12(13)21)9-17-20-14(18-19-15(20)23)11-4-2-3-7-16-11/h2-9,21H,1H3,(H,19,23)/b17-9+

InChI Key

CGONAPCVVKNSPB-RQZCQDPDSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3)O

Origin of Product

United States

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